

Spectroscopic Profile of Pomarose: A Technical Guide

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Compound of Interest		
Compound Name:	Pomarose	
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Abstract

Pomarose, with the IUPAC name (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, is a synthetic fragrance molecule patented by Givaudan.[1][2] It is known for its powerful fruity and rosy scent, reminiscent of apples, plums, and raisins.[1][3] This technical guide provides a summary of the available spectroscopic data for **Pomarose**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is intended to assist researchers and professionals in the fields of analytical chemistry, fragrance science, and drug development in the identification and characterization of this compound.

Chemical Structure and Properties

IUPAC Name: (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one[1][3]

• CAS Number: 357650-26-1[1][3]

Molecular Formula: C11H18O[1][3][4]

Molecular Weight: 166.26 g/mol [3][4]

Structure: (Image of the chemical structure of Pomarose would be placed here)



Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below is a summary of the expected ¹H and ¹³C NMR data for **Pomarose**.

Table 1: Predicted ¹H NMR Chemical Shifts for **Pomarose**

Protons	Chemical Shift (ppm)	Multiplicity
H-1	~ 1.90	Doublet
H-2	~ 6.10	Multiplet
H-3	~ 6.80	Multiplet
H-5	~ 6.00	Singlet
H-7	~ 2.50	Multiplet
CH₃-6	~ 1.00	Doublet
СН3-8	~ 1.00	Doublet
CH₃-9	~ 1.80	Singlet
CH ₃ -10	~ 1.80	Singlet
CH ₃ -11	~ 1.10	Doublet

Note: The above ¹H NMR data is predicted and should be confirmed with experimental data.

Table 2: 13C NMR Spectroscopic Data for **Pomarose**

While a complete experimental dataset is not readily available in the public domain, a ¹³C NMR spectrum is available on SpectraBase. Analysis of the structure and typical chemical shifts for similar functional groups suggests the following assignments.



Carbon Atom	Chemical Shift (ppm)
C-1	~ 18.5
C-2	~ 130.0
C-3	~ 145.0
C-4 (C=O)	~ 200.0
C-5	~ 125.0
C-6	~ 150.0
C-7	~ 35.0
C-8	~ 20.0
C-9	~ 20.0
C-10	~ 15.0
C-11	~ 12.0

Source: Predicted based on typical values and available spectral information on PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum of **Pomarose** is expected to show characteristic absorption bands for its functional groups, primarily the α,β -unsaturated ketone.

Table 3: Characteristic IR Absorption Bands for Pomarose

Functional Group	Wavenumber (cm⁻¹)	Intensity
C=O (α,β-unsaturated ketone)	1665-1685	Strong
C=C (alkene)	1600-1650	Medium
C-H (sp² hybridized)	3010-3100	Medium
C-H (sp³ hybridized)	2850-2960	Strong



Note: The α,β -unsaturation is expected to lower the C=O stretching frequency from the typical 1715 cm⁻¹ for a saturated ketone.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For **Pomarose** (C₁₁H₁₈O), the molecular ion peak [M]⁺ is expected at m/z 166.

Table 4: Mass Spectrometry Data for **Pomarose**

m/z	Interpretation
166	Molecular Ion [M]+
151	[M - CH ₃] ⁺
137	[M - C₂H₅] ⁺
123	[M - C ₃ H ₇] ⁺
95	Fragmentation ion
67	Fragmentation ion

Source: A GC-MS spectrum is available on SpectraBase, linked from PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample availability.

NMR Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of **Pomarose** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).



- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis to the TMS signal.

IR Spectroscopy

- Sample Preparation: As **Pomarose** is a liquid at room temperature, the spectrum can be
 obtained using the neat liquid. Place a small drop of the sample between two KBr or NaCl
 plates to create a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Mount the sample in the spectrometer's sample holder.



- Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
- Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

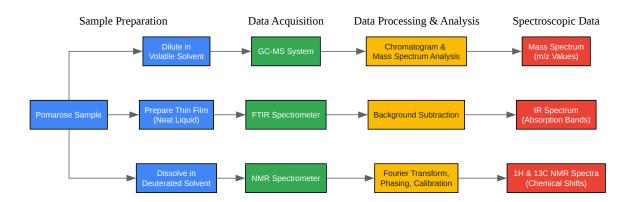
Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Pomarose** in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Conditions:
 - Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1).
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: Typically around 230 °C.
 - Quadrupole Temperature: Typically around 150 °C.
- Data Analysis: Analyze the resulting chromatogram to identify the retention time of Pomarose. The mass spectrum corresponding to this peak can then be extracted and analyzed for the molecular ion and fragmentation pattern.



Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Pomarose**.



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